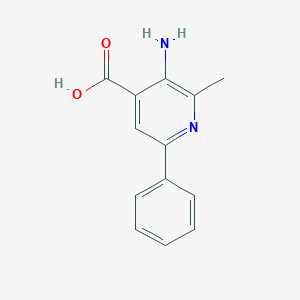![molecular formula C20H30O2Si2 B12541360 Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- CAS No. 666747-77-9](/img/structure/B12541360.png)
Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- is a chemical compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups The compound is notable for its unique structure, which includes a phenylene group substituted with ethynediyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- typically involves the reaction of 4,5-diethoxy-1,2-dibromobenzene with trimethylsilylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- involves its interaction with various molecular targets. The ethynediyl groups can participate in π-π interactions with aromatic systems, while the trimethylsilyl groups can enhance the compound’s lipophilicity and facilitate its incorporation into organic matrices. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but lacks the ethynediyl groups.
Silane, [(4,5-dibromo-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-]: Similar structure but with bromine substituents instead of ethoxy groups.
Uniqueness
Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl- is unique due to the presence of both ethynediyl and trimethylsilyl groups, which impart distinct chemical properties and potential applications. The ethoxy groups also enhance its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
666747-77-9 |
|---|---|
Molecular Formula |
C20H30O2Si2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
2-[4,5-diethoxy-2-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C20H30O2Si2/c1-9-21-19-15-17(11-13-23(3,4)5)18(12-14-24(6,7)8)16-20(19)22-10-2/h15-16H,9-10H2,1-8H3 |
InChI Key |
MJUCSKQJICGEEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


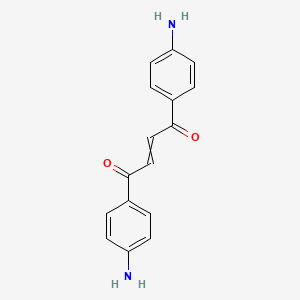
![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
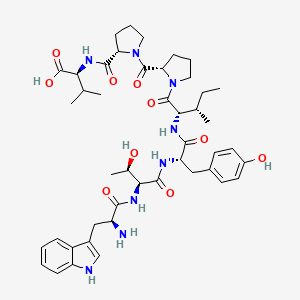

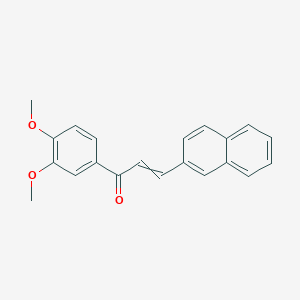
![Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-](/img/structure/B12541334.png)
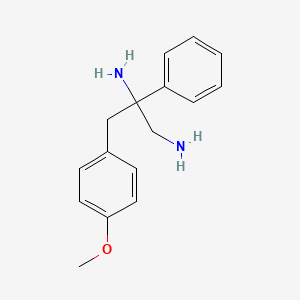
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
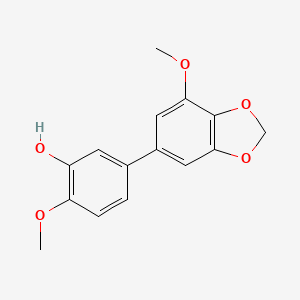
![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)
![Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate](/img/structure/B12541358.png)
